molecular formula C25H36Cl2N4 B5392176 N-[(4-butylimidazo[1,2-a]benzimidazol-2-yl)methyl]-N-methyladamantan-1-amine;dihydrochloride

N-[(4-butylimidazo[1,2-a]benzimidazol-2-yl)methyl]-N-methyladamantan-1-amine;dihydrochloride

Cat. No.: B5392176
M. Wt: 463.5 g/mol
InChI Key: BIODZIFIUHESQE-UHFFFAOYSA-N
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Description

N-[(4-butylimidazo[1,2-a]benzimidazol-2-yl)methyl]-N-methyladamantan-1-amine;dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Properties

IUPAC Name

N-[(4-butylimidazo[1,2-a]benzimidazol-2-yl)methyl]-N-methyladamantan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4.2ClH/c1-3-4-9-28-22-7-5-6-8-23(22)29-17-21(26-24(28)29)16-27(2)25-13-18-10-19(14-25)12-20(11-18)15-25;;/h5-8,17-20H,3-4,9-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIODZIFIUHESQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N3C1=NC(=C3)CN(C)C45CC6CC(C4)CC(C6)C5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps such as purification through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[(4-butylimidazo[1,2-a]benzimidazol-2-yl)methyl]-N-methyladamantan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-[(4-butylimidazo[1,2-a]benzimidazol-2-yl)methyl]-N-methyladamantan-1-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • Albendazole
  • Mebendazole
  • Thiabendazole
  • Omeprazole
  • Pimobendan

Uniqueness

What sets N-[(4-butylimidazo[1,2-a]benzimidazol-2-yl)methyl]-N-methyladamantan-1-amine apart is its unique combination of the benzimidazole core with the adamantane moiety. This structure may confer distinct pharmacological properties and enhance its potential for various applications .

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